molecular formula C16H18N2O2 B3174716 N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide CAS No. 954252-73-4

N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide

Cat. No. B3174716
CAS RN: 954252-73-4
M. Wt: 270.33 g/mol
InChI Key: DRNKUFYDLBBQID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic phenyl rings could result in delocalized π electrons, contributing to the compound’s stability. The amino and acetamide groups could participate in hydrogen bonding, affecting the compound’s solubility and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. The amino group is a common nucleophile and could participate in various reactions. The acetamide group could undergo hydrolysis, among other reactions. The phenyl rings could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups (like the acetamide and amino groups) could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other properties would depend on the strength of the intermolecular forces .

Scientific Research Applications

Chemoselective Acetylation and Synthesis

N-(2-Hydroxyphenyl)acetamide, a derivative related to N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide, serves as an intermediate in the synthesis of antimalarial drugs. Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide has been achieved using Novozym 435, highlighting a process optimization that includes various acyl donors and reaction conditions, with vinyl acetate emerging as the best acyl donor due to its irreversibility in the reaction, leading to a kinetically controlled synthesis (Magadum & Yadav, 2018).

Hydrogen Bond Studies

Substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides have been synthesized and characterized, revealing the formation of intra- and intermolecular hydrogen bonds in solution, confirmed through variable temperature NMR and X-ray crystallography. These studies provide insight into the electronic behavior of intramolecular hydrogen bonds in these compounds, contributing to the understanding of their chemical properties (Romero & Margarita, 2008).

Antimicrobial Evaluation

New imines and thiazolidinones synthesized from 2-(4-Chloro-3-methylphenoxy)acetohydrazide, derived from a related acetamide compound, have been evaluated for their antimicrobial properties. This research contributes to the development of novel compounds with potential therapeutic applications (Fuloria et al., 2009).

Synthesis and Characterization of AB-type Monomers

AB-type monomers for polybenzimidazoles have been synthesized from N-(4,5-dichloro-2-nitrophenyl)acetamide, a compound related to the target acetamide, showcasing the versatility of acetamide derivatives in polymer synthesis and their potential applications in material science (Begunov & Valyaeva, 2015).

Coordination Complexes and Antioxidant Activity

Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, akin to the target compound, have been synthesized and characterized. These complexes exhibit significant antioxidant activity, highlighting their potential in pharmacological and biochemical research (Chkirate et al., 2019).

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a chemical process), it’s challenging to predict the mechanism of action. If used in a biological context, the compound could interact with various biological targets, depending on its structure and properties .

properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-5-3-4-6-15(11)20-10-16(19)18-14-8-7-13(17)9-12(14)2/h3-9H,10,17H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNKUFYDLBBQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide
Reactant of Route 5
N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.